REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11]C)=[O:10])=[CH:7][CH:6]=1)[CH:2]=[CH2:3].[OH-].[Na+]>C(O)C.O.CO>[CH2:1]([O:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)[CH:2]=[CH2:3] |f:1.2|
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Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Type
|
DISSOLUTION
|
Details
|
the resulting white solid was dissolved in water
|
Type
|
ADDITION
|
Details
|
by adding hydrochloric acid, whereby white precipitate
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
EXTRACTION
|
Details
|
The precipitate was extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 88.1% | |
YIELD: CALCULATEDPERCENTYIELD | 28.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |